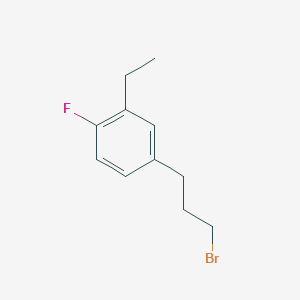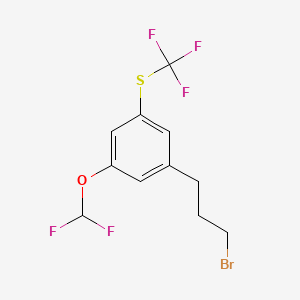
6-bromo-4-(1-methoxyethyl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-4-(1-methoxyethyl)-1H-indazole is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring This specific compound features a bromine atom at the 6th position and a methoxyethyl group at the 4th position on the indazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(1-methoxyethyl)-1H-indazole typically involves multi-step organic reactions. One common method starts with the bromination of an indazole precursor to introduce the bromine atom at the desired position. This is followed by the alkylation of the indazole ring to attach the methoxyethyl group. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-bromo-4-(1-methoxyethyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide variety of derivatives with different substituents replacing the bromine atom.
科学的研究の応用
6-bromo-4-(1-methoxyethyl)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 6-bromo-4-(1-methoxyethyl)-1H-indazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved can vary, but studies often focus on understanding how the compound binds to its targets and the downstream effects of these interactions.
類似化合物との比較
Similar Compounds
4-bromo-2-methylpyridine: Another brominated heterocyclic compound with different structural features and applications.
Quinoline derivatives: Compounds with a similar aromatic ring structure but different functional groups and biological activities.
Uniqueness
6-bromo-4-(1-methoxyethyl)-1H-indazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C10H11BrN2O |
|---|---|
分子量 |
255.11 g/mol |
IUPAC名 |
6-bromo-4-(1-methoxyethyl)-1H-indazole |
InChI |
InChI=1S/C10H11BrN2O/c1-6(14-2)8-3-7(11)4-10-9(8)5-12-13-10/h3-6H,1-2H3,(H,12,13) |
InChIキー |
WXIQFYXVBFLSMK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C2C=NNC2=CC(=C1)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


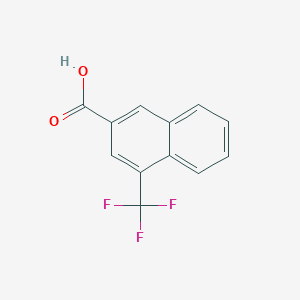
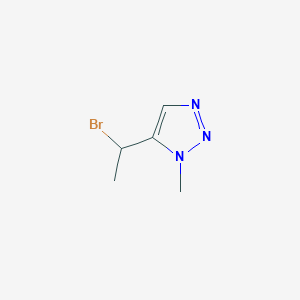
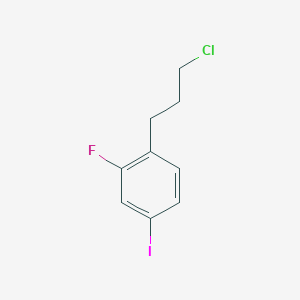
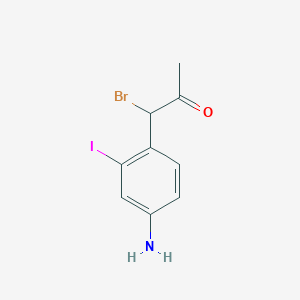
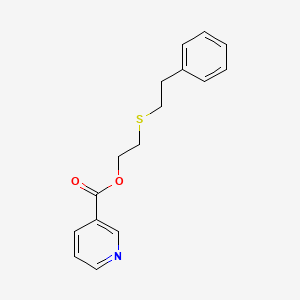
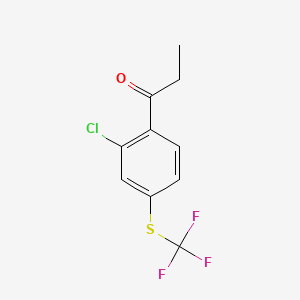

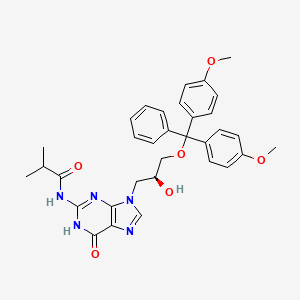
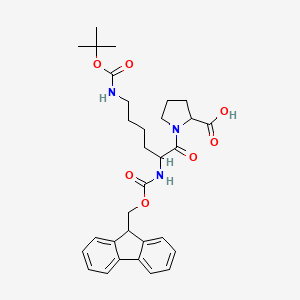
![(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride](/img/structure/B14051267.png)

![7-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B14051280.png)
